Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate
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Overview
Description
Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate is an organic compound with the molecular formula C12H18N2O4 It is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with amino and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate typically involves the reaction of 2-amino-4,5-dimethoxyphenethylamine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
Starting Materials: 2-amino-4,5-dimethoxyphenethylamine and methyl chloroformate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane, at a temperature range of 0-5°C to prevent side reactions.
Procedure: The amine is dissolved in the solvent, and methyl chloroformate is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain the crude product. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate
- Propyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate
- Butyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate
Uniqueness
Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-16-10-6-8(4-5-14-12(15)18-3)9(13)7-11(10)17-2/h6-7H,4-5,13H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTZENQXESWTGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCNC(=O)OC)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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